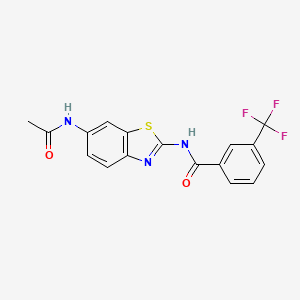

![molecular formula C20H28N2O3 B2757124 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide CAS No. 921790-94-5](/img/structure/B2757124.png)

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

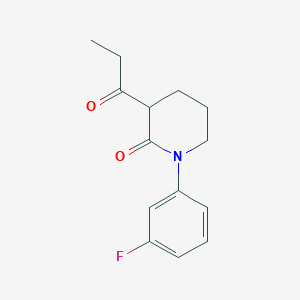

The compound is a derivative of cycloalkanes, which are cyclic hydrocarbons where the carbon atoms are arranged in a ring . Cycloalkanes are saturated, meaning all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .

Molecular Structure Analysis

The molecular structure would be based on the arrangement of the carbon atoms in a ring, as is characteristic of cycloalkanes . The presence of the allyl group, dimethyl groups, and the oxo group would further complicate the structure.Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and characterization of dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate, a compound with a structurally related oxazapolyheterocycle, demonstrated a novel route to form pyrrole-fused dibenzo[b,f][1,4]oxazepines with strong blue emission properties, suggesting potential applications in optical materials and sensors (Petrovskii et al., 2017).

Research on benzimidazole-tethered oxazepine heterocyclic hybrids highlighted their synthesis from N-alkylated benzimidazole 2-carboxaldehyde. These compounds exhibited nonlinear optical properties, indicating their potential in NLO applications, which are critical for the development of optical and photonic technologies (Almansour et al., 2016).

Potential Applications

A study on the asymmetric allylation reaction of allylboronates with dibenzo[b,f][1,4]oxazepines catalyzed by a Bi(OAc)3/CPA system revealed a method to produce chiral nitrogen-containing heterocycles, highlighting their relevance in the synthesis of complex molecules for pharmaceuticals and material science (Cai et al., 2020).

The discovery of new polycyclic systems containing the 1,4-benzodiazepine and isoindolinone fragments showcased the development of a novel fused pentacyclic system, which might be explored for its unique chemical properties and potential applications in the development of new therapeutic agents (Ukhin et al., 2011).

properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3/c1-7-10-22-15-11-14(21-17(23)12-19(2,3)4)8-9-16(15)25-13-20(5,6)18(22)24/h7-9,11H,1,10,12-13H2,2-6H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSCINDRWOQOSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)CC(C)(C)C)N(C1=O)CC=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine](/img/structure/B2757042.png)

![4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2757045.png)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2757048.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2757052.png)

![N-{2-[5-(2-hydroxy-3-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2757054.png)

![[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2757059.png)

![2,4-dichloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2757060.png)

![3-Cyclopropyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2757061.png)